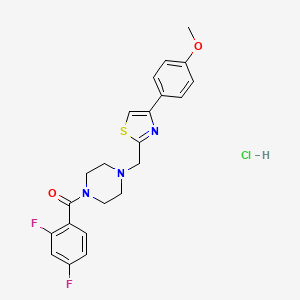

(2,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-based methanone derivative featuring a 2,4-difluorophenyl group and a thiazole ring substituted with a 4-methoxyphenyl moiety. The thiazole ring is tethered to the piperazine via a methylene bridge, while the hydrochloride salt enhances solubility and bioavailability. Its design leverages fluorinated aromatic systems and heterocyclic frameworks common in bioactive molecules, particularly targeting central nervous system (CNS) receptors or antimicrobial pathways .

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O2S.ClH/c1-29-17-5-2-15(3-6-17)20-14-30-21(25-20)13-26-8-10-27(11-9-26)22(28)18-7-4-16(23)12-19(18)24;/h2-7,12,14H,8-11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGPXXFSSBEIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with CAS Number 1215517-05-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 465.9 g/mol. The structure features a difluorophenyl group, a thiazole moiety, and a piperazine ring, which are known to contribute to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C22H22ClF2N3O2S |

| Molecular Weight | 465.9 g/mol |

| CAS Number | 1215517-05-7 |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells .

Anticonvulsant Properties

Research has highlighted the anticonvulsant activity of thiazole-containing compounds. A study demonstrated that certain thiazole derivatives effectively eliminated tonic extensor phases in animal models, suggesting a potential therapeutic role for seizure disorders . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Anti-inflammatory Effects

Compounds with similar structural motifs have been noted for their anti-inflammatory activities. For example, derivatives that inhibit cyclooxygenase (COX) enzymes have shown promise in reducing inflammation in models of carrageenin-induced paw edema in rats . The presence of methoxy groups on the phenyl ring is often correlated with increased anti-inflammatory potency.

Case Studies

- Anticancer Efficacy : A compound structurally related to this compound was tested against various cancer cell lines. Results indicated an IC50 value lower than standard drugs like doxorubicin, demonstrating significant cytotoxicity .

- Anticonvulsant Activity : In a study involving thiazole derivatives, one compound exhibited complete protection against seizures induced by pentylenetetrazol (PTZ), highlighting its potential use in epilepsy treatment .

- Anti-inflammatory Study : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most potent inhibitors were further tested in vivo for their anti-inflammatory effects, showing significant reduction in inflammation markers .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for pharmacological research. Key areas of interest include:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess antimicrobial properties. They have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibacterial and antifungal agents.

Antitumor Properties

The compound has demonstrated anticancer activity in several studies. It appears to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression.

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound may offer therapeutic benefits in treating neurodegenerative diseases. Preliminary studies suggest it can modulate neurotransmitter systems and exert protective effects on neuronal cells.

COX Inhibition

By inhibiting COX enzymes, this compound reduces the formation of inflammatory mediators such as prostaglandins. This action is particularly relevant in contexts of inflammation and pain management.

Interaction with Receptors

The piperazine moiety may facilitate interactions with various receptors involved in neurotransmission and inflammation. This could influence pain perception and inflammatory responses.

Antioxidant Activity

Research suggests that thiazole derivatives can exhibit antioxidant properties by reducing oxidative stress markers such as malondialdehyde (MDA). This activity is crucial for mitigating oxidative damage in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

In Vitro Studies

-

Cytotoxicity Assays : In vitro experiments using cancer cell lines demonstrated that treatment with this compound leads to reduced cell viability and proliferation.

- Example: A study showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition.

-

Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results in inhibiting growth.

- Example: Minimum inhibitory concentrations (MICs) were evaluated against Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial properties.

In Vivo Studies

Preliminary animal model studies have indicated that administration of the compound resulted in significant reductions in tumor size in mouse models, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

(a) 2-(4-Methylphenoxy)-1-{4-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-piperazinyl}ethanone Hydrochloride ()

- Structural Differences: Replaces the 2,4-difluorophenyl group with a 4-methylphenoxy group and substitutes the 4-methoxyphenyl-thiazole with a 4-methylthiazole.

- Bioactivity Implications : Methyl groups may reduce metabolic stability compared to fluorinated analogues due to decreased electronegativity and altered pharmacokinetics .

(b) Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone ()

- Structural Differences : Substitutes the thiazole ring with a thiophene ring and introduces a trifluoromethylphenyl group instead of 2,4-difluorophenyl.

- Synthesis Comparison : Synthesized via HOBt/TBTU-mediated coupling, differing from the sodium ethoxide-mediated methods used for triazole-thiazole hybrids () .

Fluorophenyl-Containing Analogues

(b) 3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one ()

- Structural Differences: Replaces the piperazine-methanone core with a thiazolidinone ring and incorporates a thiadiazole moiety.

Methoxyphenyl-Substituted Analogues

(a) (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-Methoxyphenyl)thiazole ()

- Structural Differences : Integrates a hydrazine linker and benzylidene group, absent in the target compound.

Key Takeaways

- Structural Uniqueness: The 2,4-difluorophenyl-thiazole-piperazine scaffold distinguishes the compound from analogues with mono-fluorinated or non-fluorinated aryl groups.

- Synthetic Flexibility: Piperazine-based methanones are synthetically versatile, enabling modifications at the aryl, heterocycle, and counterion positions.

- Bioactivity Potential: Fluorinated and methoxyphenyl substituents suggest dual applications in CNS disorders and antimicrobial therapy, aligning with trends in heterocyclic drug design .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer: Optimization involves iterative adjustments to reaction conditions. For example, details a multi-step synthesis using reflux, extraction, and column chromatography. Key parameters include:

- Temperature control : Refluxing at 1033 K for 5 h ensures complete chlorination of precursors .

- Catalyst use : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution in piperazine coupling steps .

- Purification : Silica gel chromatography (EtOAc/petroleum ether) resolves intermediates, as demonstrated in similar piperazine-thiazole hybrids .

- Yield tracking : Compare yields at each step; e.g., 48% final yield in suggests room for improvement via solvent optimization or microwave-assisted synthesis.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Combine multiple techniques for robust validation:

- X-ray crystallography : Resolves absolute configuration, as shown for structurally analogous compounds (e.g., monoclinic P21/c space group with β = 91.559°) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2,4-difluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 471.3493 g/mol in for a related compound) .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation, as advised in piperazine safety sheets .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors released during salt formation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, as validated for thiazole derivatives in .

- pH adjustment : For hydrochloride salts, dissolve in buffered solutions (pH 4–6) to prevent precipitation .

- Surfactants : Polysorbate-80 (0.01%) enhances solubility in aqueous media for cell-based assays .

Advanced Research Questions

Q. How can researchers identify primary pharmacological targets for this compound?

Methodological Answer:

- Computational docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors, given structural similarity to risperidone intermediates in ) .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomics : RNA-seq of treated cell lines reveals pathway modulation (e.g., MAPK or PI3K-Akt) .

Q. What experimental design considerations are critical for in vivo efficacy studies?

Methodological Answer:

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg (based on piperazine analogs in ) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS; prioritize compounds with >4 h half-life for chronic models .

- Endpoint selection : Include behavioral (e.g., forced swim test for antidepressants) and biomarker (e.g., BDNF levels) assessments .

Q. How should discrepancies between in vitro and in vivo activity data be resolved?

Methodological Answer:

- Metabolic stability : Test liver microsome stability (e.g., human/rat S9 fractions) to identify rapid degradation .

- Plasma protein binding : Use equilibrium dialysis; >95% binding may reduce free drug availability .

- Blood-brain barrier (BBB) penetration : Apply in situ perfusion models to assess permeability, critical for CNS-targeted compounds .

Q. What strategies support structure-activity relationship (SAR) analysis for this scaffold?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare IC₅₀ values .

- 3D-QSAR : Build CoMFA/CoMSIA models using activity data from analogs (e.g., ’s thiadiazole derivatives) .

- Crystallography : Map binding poses of analogs to identify critical interactions (e.g., hydrogen bonds with fluorine atoms) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., recommends dry, cool storage) .

- Light sensitivity : Conduct ICH Q1B photostability testing; amber vials prevent photodegradation of thiazole moieties .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .

Q. What methodologies assess the compound’s environmental impact during preclinical development?

Methodological Answer:

- Biodegradation assays : Use OECD 301F to measure 28-day degradation in activated sludge .

- Ecotoxicology : Test Daphnia magna LC₅₀; compounds with LC₅₀ < 1 mg/L require mitigation strategies .

- Bioaccumulation potential : Calculate logP (e.g., ’s compound has logP ~2.5, indicating low bioaccumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.